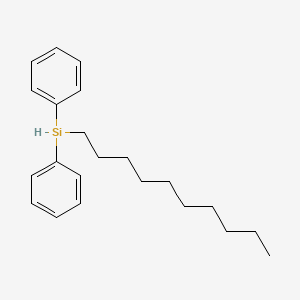
Decyldiphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyldiphenylsilane is an organosilicon compound with the molecular formula C22H32Si. It is characterized by the presence of a silicon atom bonded to a decyl group and two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyldiphenylsilane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silicon-hydrogen bond to an alkene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the reaction of diphenylsilane with decene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Decyldiphenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom in this compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to other organosilicon compounds with different functional groups.
Substitution: The phenyl groups in this compound can be substituted with other groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various organosilicon compounds.
Substitution: Phenyl-substituted derivatives.
Scientific Research Applications
Decyldiphenylsilane has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of decyldiphenylsilane involves its interaction with various molecular targets and pathways. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across carbon-carbon double bonds. This process involves the formation of a hypervalent silicon intermediate, which facilitates the addition reaction .
Comparison with Similar Compounds
- Dichlorodiphenylsilane
- Dimethylphenylsilane
- Dimethoxydiphenylsilane
- Diphenyl (silane-d2)
- Dodecyltriethoxysilane
- Methyldiethoxysilane
Comparison: Decyldiphenylsilane is unique due to its specific combination of a decyl group and two phenyl groups bonded to a silicon atom. This structure imparts distinct chemical properties, such as increased hydrophobicity and stability, compared to other organosilicon compounds.
Properties
CAS No. |
18754-81-9 |
|---|---|
Molecular Formula |
C22H32Si |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
decyl(diphenyl)silane |
InChI |
InChI=1S/C22H32Si/c1-2-3-4-5-6-7-8-15-20-23(21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19,23H,2-8,15,20H2,1H3 |
InChI Key |
VDROTMXTTMTQCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[SiH](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



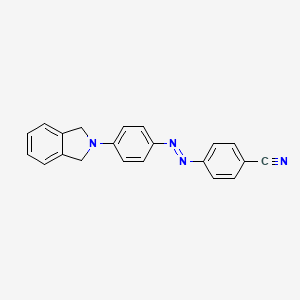
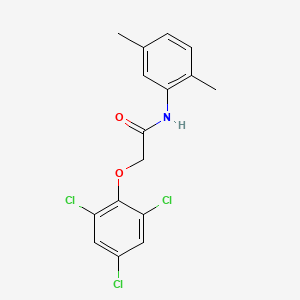


![Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate](/img/structure/B11944820.png)

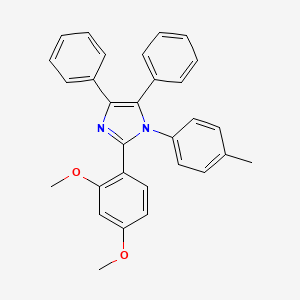
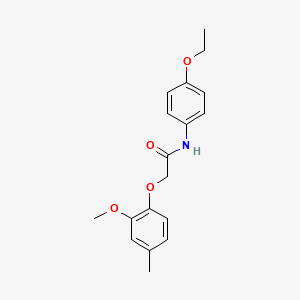


![3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11944876.png)


